Receptor Binding Selectivity: ONO-8713 EP1 Affinity vs. EP3 Antagonist Cross-Reactivity
ONO-8713 demonstrates a receptor binding profile that distinguishes it from EP3-selective antagonists such as L-798106. ONO-8713 exhibits high affinity for EP1 receptors (human pKi = 8.0; mouse pKi = 9.5) with negligible binding to EP3 receptors (mouse pKi = 5, Ki > 10,000 nM) [1] [2]. In contrast, the EP3 antagonist L-798106 shows sub-nanomolar affinity for EP3 (Ki = 0.3 nM) with substantially weaker activity at EP1 (Ki > 5,000 nM) [3]. This inverted selectivity profile means the two compounds interrogate non-overlapping receptor populations, and substitution would yield data from a different molecular target entirely.
| Evidence Dimension | Receptor binding affinity (Ki/pKi) |
|---|---|
| Target Compound Data | EP1: human pKi = 8.0, mouse pKi = 9.5; EP3: mouse pKi = 5 (Ki > 10,000 nM) |
| Comparator Or Baseline | L-798106: EP3 Ki = 0.3 nM; EP1 Ki > 5,000 nM |
| Quantified Difference | >1,600-fold selectivity inversion between EP1 and EP3 for ONO-8713 vs. L-798106 |
| Conditions | Radioligand binding assays; GtoPdb curated data from primary literature |
Why This Matters
Procurement decisions between ONO-8713 and EP3 antagonists determine which prostanoid receptor subtype is pharmacologically interrogated, fundamentally altering the signaling pathway under investigation.
- [1] Bioorg Med Chem Lett (1999) 9: 2699-704. PMID: 10509919. GtoPdb Ligand Activity Data for ONO-8713 - EP1 receptor in Human. View Source
- [2] Cancer Lett (2000) 156: 57-61. PMID: 10840160. GtoPdb Ligand Activity Data for ONO-8713 - EP1 and EP3 receptor in Mouse. View Source
- [3] MedChemExpress. L-798106 (CM9) Product Page. Ki values: EP3 = 0.3 nM, EP4 = 916 nM, EP1 > 5,000 nM, EP2 > 5,000 nM. View Source
